6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Overview
Description
6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, commonly known as “Chloro-Chromone”, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. Chloro-Chromone is a relatively stable molecule, and its chemical structure enables it to be used in a variety of ways in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Methyl Substituted Chromanol Analogs : Research by Maruyama, Tobimatsu, and Naruta (1979) explored the methylation of certain chromanol compounds, a process relevant to the synthesis of vitamin K analogs (Maruyama, Tobimatsu, & Naruta, 1979).
- NMR Chemical Shift Assignments : Timár, Sebök, Kövér, Jászberényi, and Batta (1989) reported the 13C NMR assignments for various substituted 2H-chromene derivatives, providing essential data for understanding their chemical structure and behavior (Timár et al., 1989).
Biological Activities
- Potential Anticancer Applications : A study by Rubim de Santana et al. (2020) identified certain chromene derivatives as potential leads for new anticancer drugs, following molecular modeling studies and DNA intercalation analysis (Rubim de Santana et al., 2020).
- Antimicrobial Activity : El Azab, Youssef, and Amin (2014) synthesized novel 2H-Chromene derivatives and assessed their antimicrobial activity against various bacteria and fungi, showing promising results (El Azab, Youssef, & Amin, 2014).
Pharmaceutical Applications
- Analysis of Metabolites in Rats : Kim et al. (2005) investigated the metabolism of KR-31831, a novel antiangiogenic agent containing a 2H-chromen moiety, in rats using LC-MS and LC-MS/MS analysis, providing insights into its pharmacokinetics (Kim et al., 2005).
Material Science and Organic Synthesis
- Efficient Synthesis Techniques : Yavari, Amiri, and Haghdadi (2004) described a method for synthesizing functionally diverse 2-oxo-2H-chromenes using triphenylphosphine, highlighting the compound's versatility in material science (Yavari, Amiri, & Haghdadi, 2004).
- Rapid Synthesis of Substituted Chromenes : Solladié and Girardin (1991) reported a two-step synthesis process for creating 6-alkyl-4-hydroxymethyl-3-chromenes, demonstrating the compound's utility in rapid and efficient organic synthesis (Solladié & Girardin, 1991).
properties
IUPAC Name |
6-chloro-3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4/c1-7-8(2)15(18)20-13-6-14(12(16)5-11(7)13)19-10(4)9(3)17/h5-6,10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGFZXDDUKYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404721 | |
Record name | 6-Chloro-3,4-dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | |
CAS RN |
884497-68-1 | |
Record name | 6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884497-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3,4-dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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